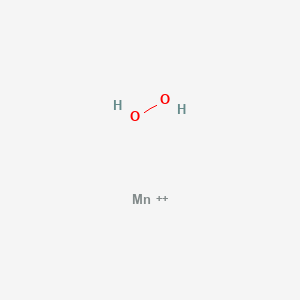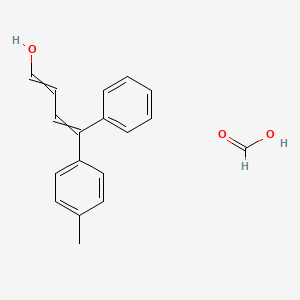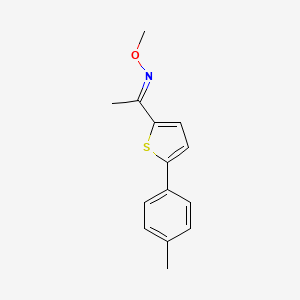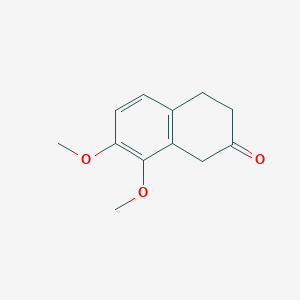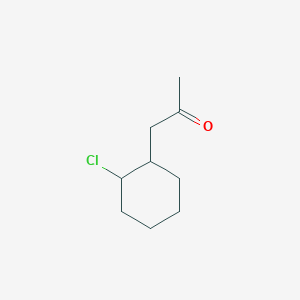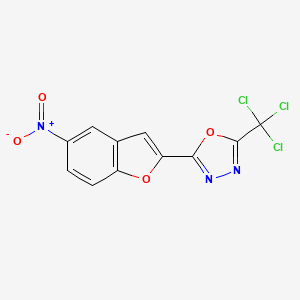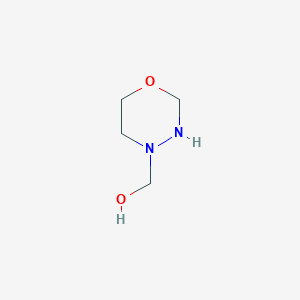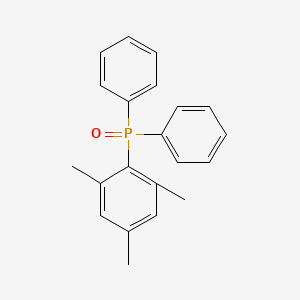
4,4'-(Cyclohexylmethylene)bis(2-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is an organic compound with the molecular formula C20H24O2. It is a bisphenol derivative where two 2-methylphenol (o-cresol) units are linked by a cyclohexylmethylene bridge. This compound is known for its applications in polymer chemistry and material science due to its structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) typically involves the condensation reaction of cyclohexanone with 2-methylphenol in the presence of an acid catalyst. The reaction proceeds as follows:
Reactants: Cyclohexanone and 2-methylphenol.
Catalyst: Acid catalyst such as hydrochloric acid or sulfuric acid.
Conditions: The reaction is carried out under reflux conditions to facilitate the condensation process.
The reaction mechanism involves the formation of a carbocation intermediate from cyclohexanone, which then reacts with 2-methylphenol to form the desired bisphenol product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of cyclohexylmethyl derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
科学的研究の応用
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Material Science: Employed in the development of high-performance materials due to its thermal stability and mechanical properties.
Biological Studies: Investigated for its potential antioxidant properties.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of 4,4’-(Cyclohexylmethylene)bis(2-methylphenol) primarily involves its interaction with other chemical species through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The molecular targets include reactive oxygen species (ROS) and other electrophilic agents, making it a potential antioxidant.
類似化合物との比較
Similar Compounds
Bisphenol A: Another bisphenol derivative with two phenol units linked by a methylene bridge.
Bisphenol F: Similar structure but with a different bridging group (methane instead of cyclohexylmethylene).
Bisphenol S: Contains a sulfone bridge instead of a methylene bridge.
Uniqueness
4,4’-(Cyclohexylmethylene)bis(2-methylphenol) is unique due to its cyclohexylmethylene bridge, which imparts distinct structural and chemical properties compared to other bisphenols. This unique structure enhances its thermal stability and mechanical strength, making it suitable for high-performance material applications.
特性
CAS番号 |
92459-52-4 |
|---|---|
分子式 |
C21H26O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-[cyclohexyl-(4-hydroxy-3-methylphenyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C21H26O2/c1-14-12-17(8-10-19(14)22)21(16-6-4-3-5-7-16)18-9-11-20(23)15(2)13-18/h8-13,16,21-23H,3-7H2,1-2H3 |
InChIキー |
YDFAVKAVEXBQAX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C2CCCCC2)C3=CC(=C(C=C3)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]](/img/structure/B14357360.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
